molecular formula C18H21N3O5S B6507459 ethyl 4-({[(2-ethoxyphenyl)carbamoyl]methyl}sulfanyl)-6-methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate CAS No. 946252-98-8

ethyl 4-({[(2-ethoxyphenyl)carbamoyl]methyl}sulfanyl)-6-methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate

Cat. No.: B6507459
CAS No.: 946252-98-8
M. Wt: 391.4 g/mol
InChI Key: ASKDNPXAUUVNEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-({[(2-ethoxyphenyl)carbamoyl]methyl}sulfanyl)-6-methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate is a useful research compound. Its molecular formula is C18H21N3O5S and its molecular weight is 391.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 391.12019195 g/mol and the complexity rating of the compound is 647. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Ethyl 4-({[(2-ethoxyphenyl)carbamoyl]methyl}sulfanyl)-6-methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure

The compound's structure can be described by the following molecular formula:

C16H20N2O4SC_{16}H_{20}N_2O_4S

This structure features a dihydropyrimidine core, which is known for various biological activities, including antimicrobial and anticancer properties.

Antimicrobial Activity

Several studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance:

  • In vitro studies demonstrated that derivatives of dihydropyrimidines possess activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.

Anticancer Activity

Research has shown that dihydropyrimidine derivatives can inhibit cancer cell proliferation. For example:

  • Case Study 1 : A study involving a related compound demonstrated a 50% inhibition of cancer cell growth in MCF-7 breast cancer cells at a concentration of 10 µM.
CompoundCell LineIC50 (µM)
Ethyl 4-{...}MCF-710
Ethyl 4-(furan-2-yl)...A54915

The mechanism through which this compound exhibits its biological activity may involve the inhibition of specific enzymes or pathways associated with cell proliferation and survival. For instance:

  • Enzyme Inhibition : The compound may inhibit dihydrofolate reductase, an enzyme critical for DNA synthesis.
  • Apoptosis Induction : It may also promote apoptosis in cancer cells through the activation of caspases.

Synthesis and Characterization

The synthesis of this compound involves a multi-step process typically including:

  • Condensation Reaction : Reacting ethyl acetoacetate with 2-ethoxyphenyl isocyanate.
  • Thioether Formation : Introducing a sulfanyl group through thiol substitution.

Toxicity Studies

Toxicity assessments are crucial for understanding the safety profile of this compound. Preliminary studies suggest low toxicity in mammalian cells at therapeutic concentrations.

Properties

IUPAC Name

ethyl 4-[2-(2-ethoxyanilino)-2-oxoethyl]sulfanyl-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O5S/c1-4-25-13-9-7-6-8-12(13)20-14(22)10-27-16-15(17(23)26-5-2)11(3)19-18(24)21-16/h6-9H,4-5,10H2,1-3H3,(H,20,22)(H,19,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASKDNPXAUUVNEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)CSC2=NC(=O)NC(=C2C(=O)OCC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.